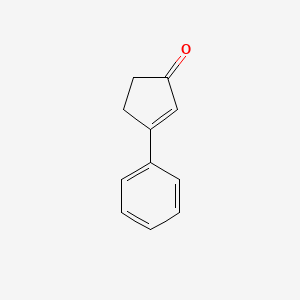
3-フェニルシクロペンテン-2-オン
概要
説明
3-Phenyl-2-cyclopenten-1-one, also known as 3-phenylcyclopent-2-en-1-one, is a chemical compound with the molecular formula C11H10O . It has a molecular weight of 158.2 . The compound is a solid in its physical form .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-cyclopenten-1-one consists of a cyclopentenone ring attached to a phenyl group . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
As an enone, 3-Phenyl-2-cyclopenten-1-one is expected to undergo the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It can also function as an excellent dienophile in the Diels–Alder reaction .Physical And Chemical Properties Analysis
3-Phenyl-2-cyclopenten-1-one is a solid in its physical form . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
有機合成:複雑な分子の構成要素
3-フェニルシクロペンテン-2-オン: は、有機合成において汎用性の高い中間体として機能します。 その共役エノン系は、マイケル反応などの付加反応において求核剤に対して反応性が高く、これにより複雑な分子構造を構築することができます 。 この化合物は、ディールス・アルダー反応などの環状付加反応を起こすことができるため、天然物や医薬品に多く見られる多環状構造を合成するための貴重な成分となります .
触媒:遷移金属錯体の配位子
触媒の分野では、3-フェニルシクロペンテン-2-オン誘導体は、メタロセン錯体の作成に使用されてきました。 これらの錯体はしばしば高い化学的安定性と安定性を示し、さまざまな有機変換のための一般的な触媒となっています 。 この化合物から誘導された配位子は、触媒反応のレジオ選択性と立体選択性に影響を与える可能性があり、これは新しい合成方法の開発にとって非常に重要です。
光物理:励起状態の研究
この化合物の光物理的特性は、励起状態の研究において興味深いものです。 3-フェニルシクロペンテン-2-オンのレーザーフラッシュフォトリスは、その三重項励起状態の吸収スペクトルと反応性に関する洞察を提供しました 。このような研究は、光照射下での有機分子の挙動を理解するために不可欠であり、光線力学療法や太陽エネルギー変換における応用につながる可能性があります。
Safety and Hazards
特性
IUPAC Name |
3-phenylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTNKICWCQWOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063193 | |
| Record name | 2-Cyclopenten-1-one, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3810-26-2 | |
| Record name | 3-Phenyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3810-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-2-cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-2-cyclopenten-1-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclopenten-1-one, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclopenten-1-one, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylcyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYL-2-CYCLOPENTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9VKR9HHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary photochemical reaction observed in 3-phenylcyclopent-2-enone?
A: 3-Phenylcyclopent-2-enone undergoes photochemical [2+2] cycloaddition reactions. This was observed in several studies where irradiation led to the formation of cyclobutane dimers [, ] and other cycloaddition products when specific substituents were present [, ].
Q2: How does the presence of a phenyl group at the 3-position influence the photochemical behavior of cyclopent-2-enone?
A: The phenyl group at the 3-position significantly extends the lifetime of the triplet excited state in 3-phenylcyclopent-2-enone compared to unsubstituted cyclopentenones. This longer lifetime allows for more efficient bimolecular reactions, including quenching by oxygen, alkenes, and the ground state molecule [, ].
Q3: What factors influence the regioselectivity of photochemical [2+2] cycloaddition in substituted 3-phenylcyclopent-2-enones?
A: Research indicates that the length of the side chain at the 5-position of 3-phenylcyclopent-2-enone plays a crucial role in determining the regioselectivity of the [2+2] cycloaddition. For instance, 5-(but-3-enyl)-3-phenylcyclopent-2-enone yields two regioisomeric cycloadducts, while the 5-(pent-4-enyl) derivative yields only one major product [].
Q4: Can the photochemical [2+2] cycloaddition products of 3-phenylcyclopent-2-enone revert to the starting material?
A: Yes, the [2+2] cycloaddition products formed upon irradiation of certain 5-arylmethyl substituted 3-phenylcyclopent-2-enones can revert back to the starting enones. This reversion can be triggered by acid treatment, pyrolysis, or further photolysis, indicating the existence of a photostationary state [, ].
Q5: How does the nature of the aryl group in 5-arylmethyl-3-phenylcyclopent-2-enones influence their photophysical properties?
A: Studies comparing 3-phenyl-5-[2-(1-naphthyl)ethyl]cyclopent-2-enone and 5-[2-(1-naphthyl)methyl]-3-phenylcyclopent-2-enone to their constituent chromophores revealed that the presence of the naphthyl group introduces additional photophysical processes. These include longer-lived emissions in low-temperature glasses, attributed to naphthalene-localized triplet excited states, and rapid equilibration between enone- and naphthalene-localized states in solution [].
Q6: Are there any synthetic applications of the reactions involving 3-phenylcyclopent-2-enone?
A: Yes, 2,5-dimethyl-3-phenyl-2-cyclopenten-1-one can be synthesized through a condensation reaction between α-morpholinostyrene and 2,4-dibromo-3-pentanone []. This highlights the potential of 3-phenylcyclopent-2-enone derivatives as building blocks in organic synthesis.
Q7: What is the significance of studying the phosphorescence of 3-phenylcyclopent-2-enone?
A: Phosphorescence studies provide valuable insights into the triplet excited state properties of 3-phenylcyclopent-2-enone. These properties are crucial for understanding its photochemical reactivity and potential applications in areas like photocatalysis and materials science [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


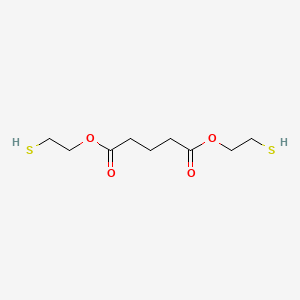
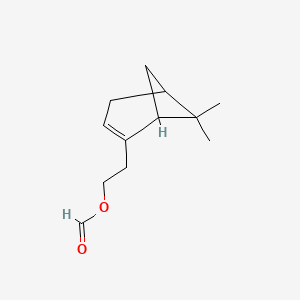

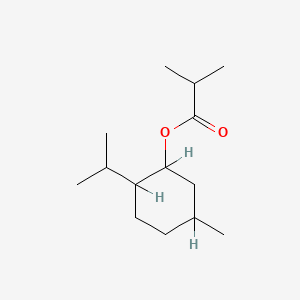

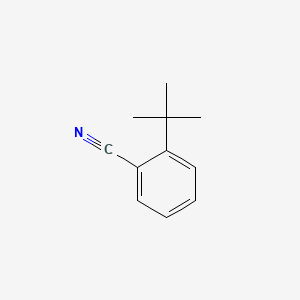
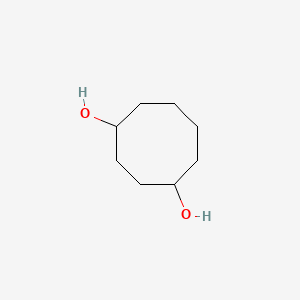


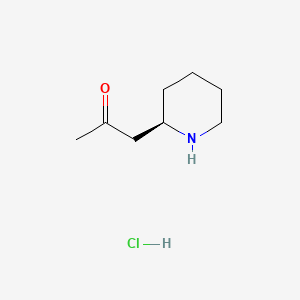
![Methyl 2-[(2,4-dimethylcyclohex-3-en-1-ylidene)methylamino]benzoate](/img/structure/B1617586.png)
![Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-](/img/structure/B1617591.png)
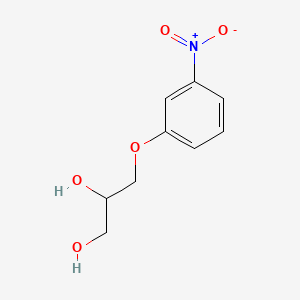
![Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis-](/img/structure/B1617595.png)